2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its role as a xanthine oxidase inhibitor, which makes it a promising candidate for the treatment of hyperuricemia and related conditions .
Vorbereitungsmethoden
The synthesis of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydropyrimidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s role as a xanthine oxidase inhibitor makes it valuable in studying enzyme inhibition and related metabolic pathways.
Medicine: Its potential therapeutic applications include the treatment of hyperuricemia and gout.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
The primary mechanism of action of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby helping to manage conditions like hyperuricemia. The molecular targets include key residues in the xanthine oxidase active site, such as Glu802, Arg880, and Asn768, which interact with the compound through hydrogen bonds and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid include:
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds also exhibit xanthine oxidase inhibitory activity but may differ in their potency and selectivity.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These derivatives vary in their substituents, which can affect their biological activity and pharmacokinetic properties. The uniqueness of this compound lies in its specific ethyl substitution, which contributes to its distinct pharmacological profile and potential therapeutic benefits
Eigenschaften
Molekularformel |
C7H8N2O3 |
---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-2-5-8-3-4(7(11)12)6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
TXNBXCNSEIEFPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.